molecular formula C11H16BFN2O4S B8119291 4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid

4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid

Cat. No.: B8119291
M. Wt: 302.13 g/mol
InChI Key: KPRKSSSOWFLRIB-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications, including drug design and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivatives.

    Reduction: Formation of boronate esters.

    Substitution: Reactions with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized boronic acids.

Scientific Research Applications

4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of enzyme inhibitors due to its ability to form reversible covalent bonds with diols.

    Medicine: Investigated for its potential in drug design, particularly in the development of boron-containing drugs for cancer therapy.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, such as enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylboronic acids and their derivatives, such as:

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid is unique due to the presence of the fluoro and piperazine-sulfonyl groups, which can enhance its reactivity and specificity in chemical reactions

Properties

IUPAC Name

[4-fluoro-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O4S/c1-14-4-6-15(7-5-14)20(18,19)11-8-9(12(16)17)2-3-10(11)13/h2-3,8,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKSSSOWFLRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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